molecular formula C6H14NNaO8P B1340539 CID 16219416 CAS No. 70442-23-8

CID 16219416

Cat. No.: B1340539
CAS No.: 70442-23-8
M. Wt: 282.14 g/mol
InChI Key: XTXCKRQPOHPMNY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine 6-phosphate sodium salt typically involves the phosphorylation of D-glucosamine. This process can be achieved through various methods, including enzymatic phosphorylation using kinases or chemical phosphorylation using phosphoric acid derivatives. The reaction conditions often require controlled pH and temperature to ensure the stability of the product .

Industrial Production Methods: Industrial production of D-Glucosamine 6-phosphate sodium salt involves large-scale fermentation processes using microbial strains capable of producing glucosamine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine 6-phosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various glucosamine derivatives, which can be further utilized in biochemical and pharmaceutical applications .

Scientific Research Applications

D-Glucosamine 6-phosphate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Glucosamine 6-phosphate sodium salt involves its conversion to UDP-GlcN6P during the biosynthesis of glycosaminoglycans. This conversion is crucial for the formation of glycosaminoglycans, which are essential for maintaining the structural integrity of connective tissues. The compound interacts with various enzymes and molecular targets involved in the biosynthetic pathway, ensuring the proper synthesis and regulation of glycosaminoglycans .

Comparison with Similar Compounds

  • D-Glucosamine hydrochloride
  • N-Acetylglucosamine
  • Chondroitin sulfate

Comparison: D-Glucosamine 6-phosphate sodium salt is unique due to its phosphate group, which plays a critical role in its biological activity and its involvement in the biosynthesis of glycosaminoglycans. In comparison, D-Glucosamine hydrochloride lacks the phosphate group and is primarily used as a dietary supplement. N-Acetylglucosamine is another derivative with acetylation at the amino group, which alters its biological properties. Chondroitin sulfate is a larger molecule composed of repeating disaccharide units and is used mainly for its structural role in cartilage .

This detailed article provides a comprehensive overview of CID 16219416, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

InChI

InChI=1S/C6H14NO8P.Na/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXCKRQPOHPMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NNaO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585165
Record name D-Glucosamine 6-phosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70442-23-8
Record name D-Glucosamine 6-phosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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